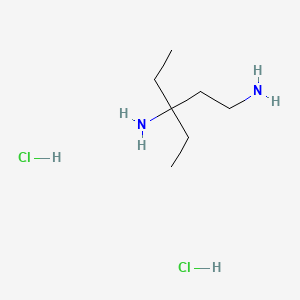

3-Ethylpentane-1,3-diamine dihydrochloride

Beschreibung

3-Ethylpentane-1,3-diamine dihydrochloride is an aliphatic diamine salt characterized by a branched hydrocarbon chain with ethyl substituents. Such compounds are typically used in pharmaceutical synthesis, catalysis, and polymer chemistry due to their ability to act as ligands or building blocks for complex molecules .

Eigenschaften

Molekularformel |

C7H20Cl2N2 |

|---|---|

Molekulargewicht |

203.15 g/mol |

IUPAC-Name |

3-ethylpentane-1,3-diamine;dihydrochloride |

InChI |

InChI=1S/C7H18N2.2ClH/c1-3-7(9,4-2)5-6-8;;/h3-6,8-9H2,1-2H3;2*1H |

InChI-Schlüssel |

BVDYVDRQAXCCKG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)(CCN)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylpentane-1,3-diamine dihydrochloride typically involves the following steps:

Starting Material: The process begins with 3-ethylpentane, a branched saturated hydrocarbon.

Formation of Dihydrochloride Salt: The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of 3-ethylpentane-1,3-diamine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to accelerate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethylpentane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitro or nitrile compounds.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine groups under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated amines.

Wissenschaftliche Forschungsanwendungen

3-Ethylpentane-1,3-diamine dihydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Wirkmechanismus

The mechanism of action of 3-ethylpentane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biochemical assays or therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key Observations :

- Rigidity vs. Flexibility : Bicyclo derivatives (e.g., ) exhibit restricted rotation, enhancing stability in drug design, whereas aliphatic diamines (e.g., propane- or pentane-based) offer conformational flexibility for catalysis or polymer applications.

- Electronic Effects : Aromatic diamines () display resonance stabilization, altering reactivity compared to aliphatic analogs.

Physicochemical Properties

Key Observations :

- Solubility Trends : Aliphatic diamines (e.g., ) and aromatic analogs () exhibit high water solubility due to ionic hydrochloride groups.

- Thermal Stability : Aromatic diamines () decompose at high temperatures, while bicyclo derivatives () may exhibit higher thermal resistance.

Key Observations :

- Pharmaceutical Utility : Bicyclo derivatives () are prioritized in drug discovery for their metabolic stability, while aliphatic diamines (e.g., ) serve as intermediates in API synthesis.

- Industrial Use : Aromatic diamines () are critical in dye manufacturing due to chromophoric properties.

Key Observations :

- Decomposition Risks : Aromatic diamines () pose significant hazards upon thermal degradation, necessitating strict temperature control.

Biologische Aktivität

3-Ethylpentane-1,3-diamine dihydrochloride (EPDA) is a chemical compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Ethylpentane-1,3-diamine dihydrochloride is a diamine derivative with the molecular formula . Its structure features two amine groups that can participate in various biochemical interactions.

Table 1: Basic Properties of EPDA

| Property | Value |

|---|---|

| Molecular Weight | 189.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

| pH | Not specified |

The primary mechanism of action for EPDA involves its interaction with biological molecules, particularly proteins and enzymes. As a diamine, it can act as a substrate or inhibitor for various enzymatic reactions. For example, it has been shown to inhibit dihydropteroate synthase in Escherichia coli, which is crucial for folate synthesis .

Pharmacological Applications

EPDA has been investigated for its potential use in:

- Antimicrobial Activity : Studies have indicated that diamines can exhibit antimicrobial properties. The specific activity of EPDA against various bacterial strains remains an area of active research.

- Antioxidant Properties : Some diamines are known to scavenge free radicals, contributing to their potential therapeutic effects against oxidative stress-related diseases .

Case Studies and Research Findings

- Antimicrobial Studies : Research has demonstrated that compounds similar to EPDA show significant inhibitory effects against gram-positive and gram-negative bacteria. The specific activity of EPDA needs further investigation but suggests a potential role in treating infections .

- Cell Cycle Effects : In vitro studies have indicated that diamines can influence cell cycle regulation. For instance, compounds that induce apoptosis in cancer cell lines have been linked to their ability to modulate signaling pathways associated with cell growth and death .

- Toxicity and Safety : While the safety profile of EPDA is not fully established, related compounds often exhibit low toxicity at therapeutic doses. Ongoing studies are necessary to determine the safety margins and potential side effects associated with EPDA administration .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.